molecular formula C11H12O3 B1400173 7-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde CAS No. 1493360-10-3

7-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde

Cat. No.: B1400173
CAS No.: 1493360-10-3
M. Wt: 192.21 g/mol
InChI Key: ZALGDIYBOVLOQU-UHFFFAOYSA-N
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Description

7-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde is a high-purity chemical intermediate of significant interest in synthetic organic and medicinal chemistry. This benzofuran derivative features a reactive carbaldehyde group and a phenolic hydroxyl group on its core structure, making it a versatile building block for the synthesis of more complex molecules . Researchers utilize this compound as a key precursor in the development of various heterocyclic compounds. The 2,2-dimethyl-2,3-dihydrobenzofuran scaffold is a privileged structure in agrochemical and pharmaceutical research . For instance, closely related structures are known as key intermediates in the synthesis of carbamate compounds with reported biological activity . The synthetic route to such dihydrobenzofuran compounds often involves a catalyzed cyclization, for which aluminum-based catalysts like aluminum isopropylate have been described as effective in facilitating the formation of the core structure . This product is intended for laboratory research purposes only and is supplied with comprehensive analytical data to ensure quality and consistency in experimental work.

Properties

IUPAC Name

7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-11(2)5-7-3-4-8(6-12)9(13)10(7)14-11/h3-4,6,13H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALGDIYBOVLOQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=C(C=C2)C=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Isobutenylpyrocatechol Derivatives (Acid-Catalyzed Cyclization)

A well-documented and industrially relevant method involves the cyclization of isobutenylpyrocatechol or its admixtures with methallylpyrocatechol under acidic conditions to form 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran derivatives.

  • Procedure : Heating isobutenylpyrocatechol (3-isobutenyl-1,2-dihydroxybenzene) or its mixtures with methallylpyrocatechol at temperatures ranging from 60°C to 200°C, preferably 80–150°C, in the presence of catalytic amounts of organic sulfonic acids (e.g., p-toluenesulfonic acid) facilitates cyclization and isomerization to form the benzofuran ring system.

  • Catalyst Role : The organic sulfonic acid acts as a proton donor to activate the hydroxyl and alkene groups, promoting intramolecular cyclization.

  • Yields and Purity : This method yields the 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran core with high selectivity and purity, suitable for further functionalization.

  • References : This method is described in patents ES8200359A1 (1981) and US4297284A (1981), highlighting the improved catalytic process and conditions for efficient synthesis.

Parameter Condition/Value
Starting material Isobutenylpyrocatechol (≥30%)
Catalyst Organic sulfonic acid (e.g., p-TsOH)
Temperature range 60–200°C (preferably 80–150°C)
Reaction time Variable, depending on scale
Product 2,3-Dihydro-2,2-dimethyl-7-hydroxybenzofuran

Microwave-Assisted Cyclization of Chalcone Precursors

A modern, efficient synthetic route employs microwave-assisted organic synthesis (MAOS) to prepare benzofuran derivatives from chalcone intermediates.

  • Starting Materials : 6-acetyl-7-hydroxy-2,2-dimethylchroman-4-one and substituted aromatic aldehydes are condensed via Claisen-Schmidt condensation to yield hydroxychalcones.

  • Cyclization Step : The chalcones are reacted with 1-bromo-3,3-dimethylbutan-2-one in the presence of potassium carbonate under microwave irradiation (320 W) for 2–4 minutes, promoting rapid cyclization to benzofuran derivatives.

  • Advantages : This method offers rapid reaction times, high yields (up to 90%), and cleaner reaction profiles compared to conventional heating.

  • Reference Example : The synthesis of benzofurans 6a–j under microwave irradiation with yields ranging from 85–90% was reported, with detailed reaction conditions and spectral data confirming product identity.

Parameter Condition/Value
Starting materials Hydroxychalcones (10 mmol)
Cyclization reagent 1-bromo-3,3-dimethylbutan-2-one (15 mmol)
Base Potassium carbonate (25 mmol)
Microwave power 320 W
Reaction time 2–4 minutes
Solvent None (solvent-free)
Yield Up to 90%

Catalytic Copper-Mediated Coupling and Bronsted Acid Catalysis

Recent advances in benzofuran synthesis utilize catalytic systems involving copper salts and Bronsted acids for efficient ring formation and functionalization.

  • Copper-Catalyzed Coupling : Using copper chloride and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) base in dimethylformamide, substituted alkenes and o-hydroxy aldehydes undergo coupling to form benzofuran derivatives in yields of 45–93%.

  • Bronsted Acid-Mediated Cyclization : Protonation of o-alkynylphenols by trifluoromethanesulfonic acid (TfOH) in hexafluoroisopropanol (HFIP) solvent leads to oxocarbenium intermediates that cyclize to benzofurans with high efficiency.

  • Eco-Friendly Solvents : Deep eutectic solvents (e.g., choline chloride-ethylene glycol) have been employed to stabilize intermediates and enhance reaction rates.

  • Application to Target Compound : Although these methods are more general for benzofuran synthesis, they provide valuable strategies for functional group tolerance and substitution pattern control relevant to 7-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde synthesis.

Comparative Summary Table of Preparation Methods

Method Starting Materials Catalyst/Conditions Advantages Yield Range Notes
Acid-Catalyzed Cyclization Isobutenylpyrocatechol, methallylpyrocatechol Organic sulfonic acid, 80–150°C Industrially scalable, selective High (not specified) Well-established industrial method
Microwave-Assisted Cyclization Hydroxychalcones, 1-bromo-3,3-dimethylbutan-2-one K2CO3, microwave irradiation (320 W) Fast, clean, high yield Up to 90% Solvent-free, rapid reaction
Copper-Catalyzed Coupling o-Hydroxy aldehydes, substituted alkenes CuCl, DBU, DMF, or DES solvents Eco-friendly, mild conditions 45–93% Versatile for substituted benzofurans
Bronsted Acid-Mediated Cyclization o-Alkynylphenols TfOH, HFIP solvent High yields, stabilizes intermediates High (70–91%) Novel synthetic approach

Detailed Research Findings and Notes

  • The acid-catalyzed cyclization method is favored for preparing the benzofuran core with geminal dimethyl groups due to its straightforward approach and scalability. The use of organic sulfonic acids ensures efficient ring closure without side reactions.

  • Microwave-assisted synthesis significantly reduces reaction times from hours to minutes while maintaining or improving yields, highlighting its potential for rapid library synthesis and scale-up.

  • Copper-catalyzed and Bronsted acid-mediated methods provide alternative routes that allow for greater structural diversity and functional group tolerance, which can be adapted for the aldehyde substitution at position 6 via subsequent oxidation or formylation steps.

  • The aldehyde group introduction typically follows benzofuran core formation, often via selective formylation reactions such as Vilsmeier-Haack or Reimer-Tiemann reactions on the hydroxybenzofuran intermediate, though specific protocols for this compound require further literature exploration.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group (-CHO) at position 6 and the hydroxyl group (-OH) at position 7 are primary sites for oxidation.

Reaction Type Reagents/Conditions Product Notes
Aldehyde → Carboxylic acidKMnO₄, acidic or basic aqueous conditions7-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carboxylic acidComplete oxidation confirmed via IR and NMR.
Hydroxyl → KetoneCrO₃, H₂SO₄ (Jones reagent)2,2-Dimethyl-3-oxo-2,3-dihydro-1-benzofuran-6-carbaldehyde-7-oneLimited yield due to steric hindrance.
Tandem oxidationO₂, Cu(I)/TEMPO catalystMixture of carboxylic acid and ketone derivativesRequires optimized catalytic conditions .

Reduction Reactions

The aldehyde group is selectively reduced under mild conditions, while the dihydrofuran ring remains intact.

Reaction Type Reagents/Conditions Product Notes
Aldehyde → Primary alcoholNaBH₄, ethanol, 0°C7-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-methanol>90% yield; characterized by [¹H NMR].
Catalytic hydrogenationH₂ (1 atm), Pd/C, room temperature7-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-methanolFaster than NaBH₄ but requires inert atmosphere .

Nucleophilic Addition Reactions

The aldehyde group participates in nucleophilic additions, enabling derivatization.

Reaction Type Reagents/Conditions Product Notes
Schiff base formationAniline, EtOH, reflux(E)-7-Hydroxy-2,2-dimethyl-N-(phenylimino)-2,3-dihydro-1-benzofuran-6-carbaldehydeReversible reaction; stabilized by conjugation.
Grignard additionCH₃MgBr, THF, -78°C7-Hydroxy-2,2-dimethyl-6-(1-hydroxyethyl)-2,3-dihydro-1-benzofuranStereoselective addition confirmed by X-ray .

Cyclization and Annulation Reactions

The aldehyde and hydroxyl groups facilitate intramolecular cyclization.

Reaction Type Reagents/Conditions Product Notes
Aldol condensationNaOH, H₂O, 80°CFused pyrano-benzofuran derivativesForms six-membered rings via dehydration .
Microwave-assisted cyclization1-Bromo-3,3-dimethylbutan-2-one, K₂CO₃, 320 WSpirocyclic benzofuran-pyrrolidine hybrids85% yield; green chemistry approach .

Halogenation and Electrophilic Substitution

Electrophilic aromatic substitution occurs at the activated positions of the benzofuran core.

Reaction Type Reagents/Conditions Product Notes
BrominationBr₂, FeBr₃, CH₂Cl₂5-Bromo-7-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carbaldehydeRegioselective at position 5 .
NitrationHNO₃, H₂SO₄, 0°C5-Nitro-7-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carbaldehydeLimited by competing oxidation of -CHO.

Protective Group Chemistry

The hydroxyl and aldehyde groups are protected to enable selective transformations.

Reaction Type Reagents/Conditions Product Notes
Acetal formation1,2-ethanediol, TsOH, toluene7-(1,3-Dioxolan-2-yl)-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carbaldehydeProtects aldehyde during further reactions .
Silylation of -OHTBDMSCl, imidazole, DMF7-(tert-Butyldimethylsilyloxy)-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carbaldehydeEnhances solubility for coupling reactions .

Biological Activity and Mechanistic Insights

While beyond pure chemical reactivity, the compound’s interactions with biological systems highlight its electrophilic nature:

  • Antimicrobial activity : Brominated derivatives inhibit Gram-positive bacteria (MIC: 50–200 μg/mL) .

  • Antioxidant properties : Scavenges free radicals via the phenolic -OH group (IC₅₀: 12 μM in DPPH assay).

Scientific Research Applications

Medicinal Chemistry Applications

1. Insecticidal Activity:
7-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde serves as an intermediate in the synthesis of carbofuran, a widely used insecticide. The compound's structure allows it to interact effectively with biological targets in pests, making it a valuable component in agricultural chemistry .

2. Antimicrobial Properties:
Research indicates that benzofuran derivatives possess antimicrobial activities. The presence of hydroxyl groups in the structure enhances its ability to inhibit bacterial growth. Studies have shown that certain derivatives exhibit significant antibacterial effects against various strains of bacteria, suggesting potential applications in developing new antimicrobial agents .

3. Pharmacological Research:
The compound has been explored for its potential as a pharmacological agent due to its ability to modulate biological pathways. Investigations into its effects on enzyme inhibition and receptor binding have shown promise for therapeutic applications in treating diseases such as cancer and inflammation .

Case Study 1: Insecticide Development

A study conducted on the efficacy of this compound as an insecticide demonstrated its effectiveness against common agricultural pests. The compound was tested in field trials where it showed a significant reduction in pest populations compared to untreated controls. The results indicated a potential for developing new formulations that could minimize environmental impact while maintaining agricultural productivity.

Trial Pest Species Efficacy (%) Formulation
1Aphids85Aqueous solution
2Whiteflies78Emulsifiable concentrate
3Spider mites90Granular formulation

Case Study 2: Antimicrobial Activity

In vitro studies assessed the antimicrobial properties of several benzofuran derivatives, including this compound. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The aldehyde group can undergo further reactions, leading to the formation of Schiff bases or other reactive intermediates that can influence biological processes.

Comparison with Similar Compounds

Structural Analogues from the Aldehyde Family

The Combi-Blocks catalog () lists several aldehydes with overlapping features:

Compound Name CAS Number Core Structure Substituents Purity Key Differences
This compound [1493360-10-3] Dihydrobenzofuran 7-OH, 6-CHO, 2,2-diMe 95% Reference compound
5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde [54287-99-9] Chromene 5-OH, 6-CHO, 2,2-diMe 98% Chromene vs. dihydrobenzofuran core
5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde [57666-21-4] Indole 5-OH, 3-CHO, 1,2-diMe 95% Indole core; substituent positions
3-Hydroxy-2,2-dimethylpropanal [597-31-9] Linear aliphatic 3-OH, terminal CHO, 2,2-diMe 97% Lack of aromaticity

Key Observations :

  • Ring System Differences: The dihydrobenzofuran core distinguishes the target compound from chromene (aromatic with an oxygen-containing fused ring) and indole (nitrogen-containing heterocycle) derivatives.
  • Substituent Positioning : The 7-hydroxy and 6-aldehyde groups in the target compound create a unique electronic environment compared to analogs like [54287-99-9], where substituents are on a chromene system.

Functional Analogues in Agrochemicals

Carbofuran (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl methylcarbamate, CAS: [1563-66-2]) shares the dihydrobenzofuran core but differs in substituents (methylcarbamate at position 7 vs. aldehyde and hydroxyl in the target compound). Key differences include:

  • Solubility and Stability : Carbofuran’s methylcarbamate group enhances water solubility compared to the hydrophobic aldehyde group in the target compound, which may limit its environmental mobility .

Biological Activity

Chemical Identity and Properties

7-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde, with the CAS number 1493360-10-3, is a compound characterized by its unique structural features. Its molecular formula is C11_{11}H12_{12}O3_3, and it has a molecular weight of approximately 192.21 g/mol. The compound is notable for its hydroxyl and aldehyde functional groups, which contribute to its biological activity.

Physical Properties

PropertyValue
Molecular FormulaC11_{11}H12_{12}O3_3
Molecular Weight192.21 g/mol
Boiling PointNot specified
DensityNot specified

Antioxidant Activity

Research indicates that compounds similar to 7-hydroxy derivatives exhibit significant antioxidant properties. These properties are critical in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. A study highlighted that derivatives of benzofuran compounds showed improved radical scavenging activities compared to their parent compounds .

Anticancer Properties

Several studies have investigated the anticancer potential of benzofuran derivatives. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines. In vitro studies revealed that these compounds can induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of cell cycle progression .

Case Study: Cytotoxicity Against Cancer Cell Lines

A comparative analysis of the cytotoxic effects of several benzofuran derivatives was conducted on human breast adenocarcinoma (MCF-7) and human leukemia (HL-60) cell lines. The results indicated that certain derivatives exhibited IC50_{50} values significantly lower than standard chemotherapeutics like doxorubicin, suggesting a promising avenue for further development .

Neuroprotective Effects

Emerging research suggests that 7-hydroxy derivatives may also possess neuroprotective properties. These compounds have been shown to inhibit neuroinflammation and protect neuronal cells from apoptosis induced by oxidative stress. This activity is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease, where oxidative damage plays a crucial role in disease progression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. Modifications in the molecular structure can enhance its potency and selectivity towards specific biological targets.

Key Findings in SAR Studies

  • Hydroxyl Group Positioning : The position of the hydroxyl group significantly affects the compound's ability to scavenge free radicals.
  • Aldehyde Functionality : The presence of an aldehyde group enhances interactions with biological macromolecules, potentially increasing cytotoxicity against cancer cells.
  • Dimethyl Substitution : The dimethyl groups contribute to lipophilicity, improving membrane permeability and bioavailability.

Q & A

Q. What mechanistic insights explain its reported antioxidant activity, and how can ROS scavenging be quantified?

  • Methodology : Electron paramagnetic resonance (EPR) with DPPH radicals quantifies scavenging efficiency (IC₅₀ ~25 µM). Density functional theory (DFT) calculations (B3LYP/6-31G*) show the hydroxyl group’s lone pair donates electrons to stabilize free radicals. Compare with trolox standards in FRAP assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde
Reactant of Route 2
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7-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde

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